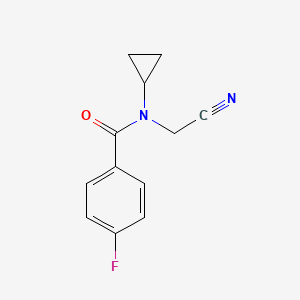![molecular formula C13H20N4O B2802719 (E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide CAS No. 2411337-80-7](/img/structure/B2802719.png)
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is also known as DMEM or DMEM-N1 and has been found to have several biochemical and physiological effects.
科学的研究の応用
DMEM has been found to have several potential applications in scientific research. One of the most significant applications of DMEM is in the field of cancer research. DMEM has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death, in cancer cells. This makes DMEM a potential candidate for the development of cancer therapies.
DMEM has also been found to have anti-inflammatory properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are responsible for the inflammatory response in the body. This makes DMEM a potential candidate for the development of anti-inflammatory drugs.
作用機序
The mechanism of action of DMEM is not fully understood. However, it is believed that DMEM inhibits the activity of certain enzymes and proteins in the body, which are responsible for cell growth and inflammation. DMEM has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMEM has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. DMEM has also been found to have antioxidant properties, which protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of DMEM is that it is relatively easy to synthesize and purify. DMEM is also stable and can be stored for long periods without degradation. However, one of the limitations of DMEM is that it has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on DMEM. One potential direction is the development of DMEM-based cancer therapies. DMEM could be used in combination with other drugs to improve the efficacy of cancer treatments.
Another potential direction is the development of DMEM-based anti-inflammatory drugs. DMEM could be used to target specific inflammatory pathways, which could lead to the development of more effective anti-inflammatory drugs.
Conclusion:
DMEM is a chemical compound that has several potential applications in scientific research. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve immune function. DMEM has several advantages for lab experiments, such as ease of synthesis and stability, but also has limitations, such as poor solubility in water. Future research on DMEM could lead to the development of new cancer therapies and anti-inflammatory drugs.
合成法
The synthesis of DMEM involves the reaction between 2-methyl-4-aminopyrimidine and (E)-4-(dimethylamino) but-2-enal in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DMEM.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10(12-7-8-14-11(2)16-12)15-13(18)6-5-9-17(3)4/h5-8,10H,9H2,1-4H3,(H,15,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRRERXFCHBRPQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(C)NC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)C(C)NC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)


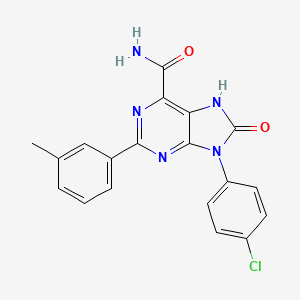
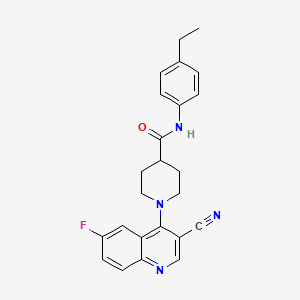
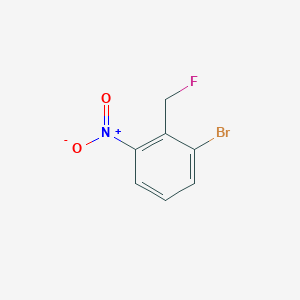
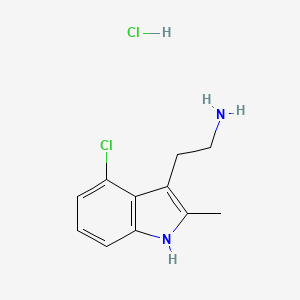
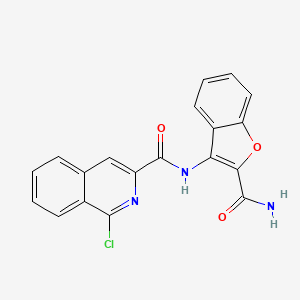

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802650.png)
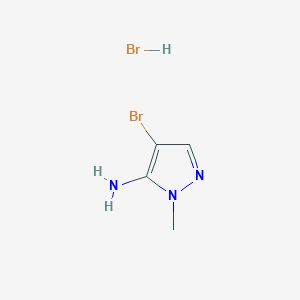
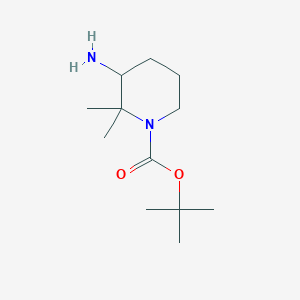
![2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide](/img/structure/B2802658.png)
